3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 4-fluorophenyl and 2-hydroxy-4-methylphenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use in drug development.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
- 3-(4-Methylphenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one
Uniqueness
The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1(3H)-one may impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and reactivity.
Properties
CAS No. |
148238-44-2 |
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Molecular Formula |
C21H15FO3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H15FO3/c1-13-6-11-18(19(23)12-13)21(14-7-9-15(22)10-8-14)17-5-3-2-4-16(17)20(24)25-21/h2-12,23H,1H3 |
InChI Key |
OJORFUCIMFFMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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